Isostearyl laurdimonium chloride

Description

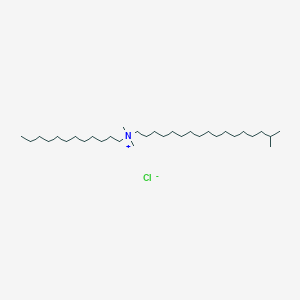

Structure

2D Structure

Properties

CAS No. |

220895-68-1 |

|---|---|

Molecular Formula |

C32H68ClN |

Molecular Weight |

502.3 g/mol |

IUPAC Name |

dodecyl-dimethyl-(16-methylheptadecyl)azanium;chloride |

InChI |

InChI=1S/C32H68N.ClH/c1-6-7-8-9-10-11-18-21-24-27-30-33(4,5)31-28-25-22-19-16-14-12-13-15-17-20-23-26-29-32(2)3;/h32H,6-31H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

FLHZRVCNBDNLAL-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC(C)C.[Cl-] |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Isostearyl Laurdimonium Chloride

Established Reaction Mechanisms and Industrial Scale Synthesis Methodologies

The primary industrial synthesis of quaternary ammonium (B1175870) compounds like isostearyl laurdimonium chloride is achieved through the quaternization of tertiary amines. This reaction, a type of N-alkylation, is a well-documented and robust method for creating the quaternary ammonium cation. wikipedia.org

The fundamental reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. tue.nl In this process, a tertiary amine acts as the nucleophile, attacking an electrophilic carbon on an alkylating agent, typically an alkyl halide. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond, while the bond between the carbon and the leaving group (the halide) is broken.

For a compound such as this compound, the synthesis would logically proceed from a tertiary amine precursor, specifically N,N-dimethylisostearylamine or N,N-dimethyllaurylamine. The quaternization is then completed by reacting this tertiary amine with the corresponding alkyl chloride (lauryl chloride or isostearyl chloride, respectively). A more common industrial route involves the quaternization of a pre-formed tertiary amine, such as N-isostearyl-N-laurylamine, with a smaller, more reactive alkylating agent like methyl chloride. wikipedia.org

Industrial-scale synthesis focuses on maximizing yield and throughput while controlling reaction conditions. Key parameters include:

Temperature and Pressure: The reaction is often performed at elevated temperatures (50–140°C) to increase the reaction rate. google.com When using volatile alkylating agents like methyl chloride, the reaction is conducted under pressure (e.g., 12 to 65 bar) to maintain the reagent in the liquid phase and increase its concentration in the reaction mixture. google.com

Solvents: While the reaction can be performed without a solvent, polar organic solvents such as alcohols (isopropanol, ethanol) are frequently used to dissolve the reactants and manage the viscosity of the reaction mixture. google.comgoogle.com

Catalysts: While the reaction proceeds without a catalyst, basic catalysts like sodium carbonate may be employed to scavenge any acidic byproducts that could form, thereby maintaining optimal reaction conditions. google.com

Molar Ratios: The stoichiometry of the reactants is carefully controlled. An excess of the alkylating agent is sometimes used to ensure the complete conversion of the tertiary amine. google.com

A typical industrial process involves charging a pressure reactor with the tertiary amine and a solvent, followed by the controlled addition of the alkyl halide. The mixture is heated and agitated for several hours until the reaction reaches completion, which is monitored by measuring the remaining free amine content. google.com

Table 1: Comparison of Industrial Synthesis Parameters for Dialkyldimethylammonium Chlorides

| Parameter | Typical Range/Value | Purpose | Reference |

| Reactants | Tertiary Amine, Alkyl Halide | Formation of Quaternary Ammonium Salt | google.com |

| Temperature | 50 - 140 °C | Increase reaction rate | google.com |

| Pressure | ≤ 0.18 MPa to 65 bar | Maintain volatile reactants in liquid phase | google.comgoogle.com |

| Solvent | Alcohols (e.g., Isopropanol) or solvent-free | Dissolve reactants, control viscosity | google.comgoogle.com |

| Catalyst | Basic catalysts (e.g., Sodium Carbonate) | Neutralize acidic byproducts | google.com |

| Reaction Time | 4 - 6 hours (plus heat preservation) | Ensure complete reaction | google.com |

Innovations in Green Chemistry Approaches for Quaternary Ammonium Salt Synthesis

The principles of green chemistry are increasingly influencing the synthesis of QACs, aiming to reduce environmental impact and improve process safety. Key areas of innovation include the use of renewable feedstocks and more environmentally benign reagents.

One significant advancement is the use of dimethyl carbonate (DMC) as a "green" methylating agent, replacing traditional alkyl halides like methyl chloride or toxic reagents like dimethyl sulfate. tue.nl DMC is a non-toxic, biodegradable reagent that produces methanol (B129727) as a benign byproduct. The quaternization of tertiary amines with DMC can be performed under pressure and elevated temperature, offering a more sustainable alternative to conventional methods.

Another green approach involves deriving the fatty alkyl chains from natural, renewable sources. Fatty acids and their esters obtained from vegetable oils (like coconut oil) or animal fats (like tallow) can be converted into the necessary tertiary amine precursors. google.com For instance, a fatty acid can be reacted with an aminoalkyl-substituted tertiary amine, such as N,N-dimethyl-1,3-propanediamine (DMAPA), to form a fatty amidoamine, which can then be easily quaternized. google.com This method avoids harsher reaction conditions that might be needed for other synthetic routes.

The use of metathesis-derived feedstocks from natural oils is also a promising pathway. Self-metathesis of natural oils can produce a stream of olefins and ester-olefins that can be functionalized and converted into fatty amines for subsequent quaternization. google.com These approaches not only utilize renewable resources but also offer pathways to novel surfactant structures.

Derivatization Strategies and Structural Modifications for Tailored Functionality

The functionality of a QAC like this compound can be precisely tailored by modifying its molecular structure. These modifications aim to alter properties such as hydrophilicity, antimicrobial efficacy, or interaction with surfaces.

A primary strategy involves changing the nature of the alkyl groups. The balance between the hydrophilic head (the quaternary ammonium group) and the hydrophobic tail (the alkyl chains) is critical to the performance of the surfactant. mdpi.comnih.gov Varying the length and branching of the isostearyl and lauryl groups can significantly impact properties like solubility and micelle formation.

Another common derivatization is the introduction of ester or amide linkages into the alkyl chains. "Ester-quats," for example, contain ester groups that are susceptible to hydrolysis. wikipedia.org This makes them more readily biodegradable compared to QACs with only stable alkyl chains, addressing environmental concerns. wikipedia.org These can be synthesized by reacting fatty acids with an alkanolamine, followed by quaternization.

The formation of "gemini" or "dimeric" surfactants is a more advanced structural modification. In this strategy, two QAC molecules are linked together by a spacer chain. bohrium.com For example, a difunctional alkylating agent like 1,4-dibromobutane (B41627) can be used to connect two fatty amine molecules, resulting in a dimeric QAC. bohrium.com These gemini (B1671429) surfactants often exhibit significantly lower critical micelle concentrations (CMC) and superior surface tension reduction compared to their single-chain counterparts.

Furthermore, the anion associated with the quaternary nitrogen can be exchanged. google.com While chloride is common, it can be replaced with other anions like bromide, saccharinate, or methosulfate through ion exchange or metathesis reactions. google.comgoogle.com This can modify the compound's solubility and compatibility with other ingredients in a formulation.

Table 2: Examples of Structural Modifications for Quaternary Ammonium Compounds

| Modification Strategy | Resulting Compound Type | Key Feature/Advantage | Reference |

| Introduction of Ester Linkages | Ester-quat | Enhanced biodegradability | wikipedia.org |

| Linking two QAC molecules | Gemini Surfactant | Lower CMC, higher efficiency | bohrium.com |

| Anion Exchange | QAC with different counter-ion | Modified solubility and compatibility | google.com |

| Varying Alkyl Chain Length | Homologous series of QACs | Tuned hydrophilic-lipophilic balance (HLB) | mdpi.comnih.gov |

Purification and Isolation Techniques in this compound Synthesis

After synthesis, the crude reaction mixture contains the desired QAC, unreacted starting materials, solvent, and potential byproducts. Purification and isolation are critical steps to obtain a product of the required purity.

The initial step often involves removing the solvent and any excess volatile reagents, which can be accomplished through distillation or evaporation under reduced pressure. mdpi.com If the reaction was performed in an alcohol, this solvent is typically stripped off.

If the product is a solid, recrystallization is a common purification technique. The crude product is dissolved in a suitable solvent system (e.g., acetone/acetonitrile) at an elevated temperature, and then cooled to allow the purified QAC to crystallize, leaving impurities in the mother liquor. mdpi.com The solid crystals are then collected by filtration and washed.

For non-crystalline or liquid QACs, liquid-liquid extraction may be employed. This involves using two immiscible solvents to separate the desired product from impurities based on their differential solubilities. For instance, an aqueous solution of the QAC might be washed with a non-polar solvent like diethyl ether to remove unreacted fatty amines or other non-polar byproducts. mdpi.com

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful for both analysis and purification, although they are more commonly used on a laboratory scale or for producing high-purity materials. ulisboa.pt Ion-exchange chromatography is particularly well-suited for purifying cationic compounds like QACs, as it separates molecules based on their charge. google.com This method can also be used to exchange the counter-ion of the QAC. google.com

Finally, the purity of the final product is assessed using analytical methods. HPLC is used to determine the concentration of the active QAC and quantify any remaining impurities. ulisboa.pt Titration methods can be used to measure the percentage of free amine, ensuring it is below specified limits.

Molecular Interactions and Mechanistic Studies of Isostearyl Laurdimonium Chloride

Investigations into Interfacial Adsorption and Surface Activity

The efficacy of surfactants like isostearyl laurdimonium chloride is fundamentally linked to their ability to adsorb at interfaces, such as the air-liquid or oil-liquid interface, and subsequently lower the interfacial tension (IFT). The amphiphilic nature of the molecule—possessing both hydrophobic alkyl chains and a hydrophilic cationic headgroup—drives this process. The hydrophobic tails seek to minimize contact with the aqueous phase by orienting themselves away from the water, leading to their accumulation at interfaces.

Studies on similar cationic surfactants demonstrate that the adsorption process is not instantaneous but occurs over time, involving diffusion of surfactant monomers from the bulk solution to the interface, followed by their arrangement into an adsorption layer. The properties of this layer can be investigated using techniques like profile analysis tensiometry. researchgate.net The dynamic response of the interfacial tension to changes in the interfacial area is described by the dilational viscoelastic modulus, a key parameter in understanding the stability of emulsions and foams. researchgate.net The formation of a viscoelastic layer at the interface is crucial for resisting deformations and preventing the coalescence of droplets or bubbles. researchgate.net

The structure of the alkyl chains significantly influences adsorption behavior. The branched nature of the isostearyl group in this compound introduces steric hindrance at the interface, which can affect the packing density of the surfactant molecules compared to their linear counterparts. This branching may lead to a less ordered but potentially more flexible interfacial film. Research on mixtures of polyelectrolytes like poly(diallyldimethylammonium chloride) (PDADMAC) with oppositely charged surfactants shows that the initial adsorption often involves pre-formed complexes from the bulk solution, followed by a slower reorganization at the interface to reach equilibrium. arxiv.org This two-step process of complex adsorption and subsequent rearrangement is likely a relevant mechanism for complex cationic surfactants interacting with other components in a formulation. arxiv.org

Micellization Behavior and Critical Micelle Concentration Determination

Above a specific concentration in a solvent, known as the critical micelle concentration (CMC), surfactant monomers self-assemble into organized aggregates called micelles. nih.gov This is a thermodynamically driven process aimed at minimizing the unfavorable contact between the hydrophobic tails and the aqueous solvent. For ionic surfactants, the electrostatic repulsion between the charged headgroups is a counteracting force to this aggregation. The unique dual-chain structure of this compound, with one branched and one linear chain, is expected to result in a low CMC due to its significant hydrophobicity.

The determination of the CMC is a critical step in characterizing any surfactant. Several physical properties of a surfactant solution exhibit an abrupt change at the CMC, which forms the basis for its measurement. nih.govresearchgate.net Common methods include:

Tensiometry : The surface tension of the solution decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant. nih.gov

Conductivity : For ionic surfactants, the molar conductivity of the solution decreases more sharply after the CMC because the formation of micelles reduces the number of free charge carriers and their mobility. nih.gov

Fluorescence Spectroscopy : Using a fluorescent probe like pyrene, a change in the polarity of the microenvironment upon encapsulation within the micellar core can be detected, signaling micelle formation. springernature.com

Studies on alkylguanidinium chlorides, another class of cationic surfactants, show that the CMC decreases significantly as the length of the hydrophobic tail increases, a trend that is general for most surfactants. nih.gov The thermodynamics of micellization can also be investigated, with the process for these surfactants being described as both entropy- and enthalpy-driven. nih.gov The particularly exothermic nature of micellization in some cationic surfactants is attributed to the hydrogen-bonding capacity of the headgroup. nih.gov

Table 1: Critical Micelle Concentration (CMC) and Thermodynamic Parameters of Alkylguanidinium Chlorides at 298.15 K Data is illustrative of general cationic surfactant behavior.

| Alkyl Chain Length | CMC (mmol/kg) | Standard Enthalpy of Micellization (ΔmicH°) (kJ/mol) |

|---|---|---|

| 10 | 66.8 | -4.4 |

| 12 | 15.5 | -8.1 |

| 14 | 3.8 | -12.3 |

| 16 | 1.0 | -17.1 |

Mechanisms of Colloidal Stabilization and Destabilization

Cationic surfactants are effective agents for stabilizing colloidal suspensions and emulsions, particularly those involving negatively charged particles or oil droplets. The primary mechanism of stabilization is the adsorption of the positively charged surfactant headgroups onto the negatively charged surface of the colloidal particles. This process imparts a net positive charge to the particles, leading to strong electrostatic repulsion between them, which prevents aggregation and settling.

In addition to electrostatic stabilization, the adsorbed surfactant layer provides a steric barrier. The bulky alkyl chains (especially the branched isostearyl group) form a protective layer around the particles, physically hindering them from coming into close contact. This combination of electrostatic and steric stabilization is highly effective in maintaining the dispersion of colloidal systems.

However, several mechanisms can lead to the destabilization of these systems over time. researchgate.net These include:

Creaming or Sedimentation : Density differences between the dispersed and continuous phases can cause particles to rise or settle.

Flocculation : Particles may form loose aggregates without losing their individual identity.

Coalescence : Dispersed droplets or bubbles can merge to form larger ones, leading to phase separation. This involves the rupture of the thin liquid film between them.

Ostwald Ripening : In polydisperse systems, smaller particles or droplets with higher solubility dissolve and redeposit onto larger ones, leading to an increase in the average particle size over time. researchgate.net

The stability of the foam or emulsion is therefore critically dependent on the ability of the surfactant's interfacial layer to resist these destabilizing processes. researchgate.net

Molecular Dynamics Simulations and Theoretical Modeling of Self-Assembly

Molecular Dynamics (MD) simulations have become a powerful tool for understanding the self-assembly of surfactants at an atomistic or coarse-grained level. cuny.edu These computational methods can model the dynamic processes of micelle formation and the interactions of surfactants with other molecules, providing insights that are difficult to obtain experimentally. rsc.org

For a complex surfactant like this compound, MD simulations could elucidate several key aspects:

Micelle Morphology : Simulations can predict the shape and size of the micelles formed. While simple single-chain surfactants often form spherical micelles, dual-chain or branched-chain surfactants can form more complex structures like ellipsoidal or cylindrical (wormlike) micelles, or even bilayer vesicles, depending on concentration and conditions. rsc.orgrsc.org

Mechanism of Formation : Simulations can track the aggregation of individual surfactant monomers into a stable micelle, revealing the energetic driving forces and pathways of self-assembly. rsc.org Studies on other surfactants show this can involve fusion and fission events between smaller aggregates. rsc.org

Solvent and Ion Interactions : The precise arrangement of water molecules and counter-ions (chloride) around the cationic headgroup can be visualized, helping to explain the screening of electrostatic repulsions that allows for micelle formation.

Coarse-grained models, such as the Martini force field, are often used for these simulations to allow for the study of larger systems and longer timescales than are feasible with all-atom models. rsc.org For example, MD simulations of cetyltrimethylammonium bromide (CTAB) have been used to study its behavior at interfaces and its self-assembly into micelles, with different models predicting either spherical or tubular aggregates. rsc.org

Table 2: Comparison of Simulation Approaches for Surfactant Self-Assembly

| Simulation Technique | Key Focus | Typical Findings | Reference |

|---|---|---|---|

| All-Atom MD | Detailed interactions, headgroup hydration, counter-ion binding. | Provides high-resolution structural data but is limited to small systems and short timescales. | rsc.org |

| Coarse-Grained MD (e.g., Martini) | Large-scale self-assembly, micelle morphology, phase behavior. | Enables simulation of micelle formation and fusion/fission events, predicting aggregate shape (spherical vs. tubular). | rsc.org |

| Self-Assembly Strategy MD | Overcoming kinetic barriers to insertion/assembly. | Reveals stable conformations, such as membrane-spanning orientations, that may not be found in standard simulations. | nih.gov |

| Mixed System MD | Interactions in multi-component surfactant systems. | Shows how mixing surfactants (e.g., anionic and cationic) can regulate self-assembly from spherical to wormlike micelles. | rsc.org |

Interactions with Polymeric Systems and Charged Macromolecules

The interaction between cationic surfactants and polymers, especially oppositely charged anionic polyelectrolytes, is a critical area of study with relevance to many formulations. These interactions are governed by a combination of strong electrostatic attraction between the cationic surfactant headgroup and the anionic charges on the polymer, as well as hydrophobic interactions. nih.gov

The association typically begins at a surfactant concentration known as the Critical Aggregation Concentration (CAC), which is often much lower than the surfactant's CMC. nih.gov At the CAC, surfactant molecules begin to bind to the polymer chain, forming micelle-like aggregates along the polymer backbone. This can result in structures often described as a "string-of-pearls" or "necklace" model, where the polymer chain threads through a series of small surfactant micelles. nih.gov

Key factors influencing these interactions include:

Charge Density : The density of charges on both the polymer and the surfactant dictates the strength of the electrostatic attraction.

Ionic Strength : The addition of salt screens the electrostatic interactions, which can weaken the binding and cause the system to behave more like a neutral polymer-surfactant mixture, where hydrophobic forces dominate. nih.gov

Polymer Flexibility : The conformation of the polymer can change significantly upon surfactant binding, often collapsing into a more compact structure as the charges on its backbone are neutralized by the surfactant.

These interactions can lead to the formation of polyelectrolyte-surfactant complexes (PESCs) that may be soluble or can phase-separate from the solution, forming a precipitate or coacervate. Studies on systems like PDADMAC and anionic surfactants confirm that these complexes can be highly surface-active, adsorbing to interfaces as a single entity. arxiv.org

Colloidal and Supramolecular Assembly Research of Isostearyl Laurdimonium Chloride

Formation and Characterization of Liquid Crystalline Phases

Isostearyl laurdimonium chloride is identified as a key component, specifically as a cationic co-surfactant, in the formation of structured surfactant compositions. google.comgoogle.com These systems are characterized by their ordered liquid crystalline structures. google.comgoogle.comgoogleapis.com

The surfactants within these compositions arrange into lamellar phases. googleapis.com This self-assembly can result in two primary forms:

Planar Lamellar Phases: These consist of stacked, parallel bilayers of surfactant molecules separated by a liquid medium. googleapis.com

Spherulites: Also referred to as multilamellar vesicles, these are structures where the surfactant bilayers form concentric, onion-like spherical shells, between which water or an electrolyte solution is trapped. google.comgoogle.com Spherulites are distinct from micelles and typically range in diameter from 0.1 to 50 microns. google.com

The presence of these ordered liquid crystal structures is typically confirmed indirectly through macroscopic observation and rheological measurements rather than direct imaging. A key indicator is the formulation's opaque or cloudy visual appearance and its characteristic "smeary" texture upon flowing. googleapis.com Furthermore, the existence of a lamellar phase is demonstrated by the composition exhibiting a yield strength greater than zero Pascals. google.comgoogle.com

Emulsion and Microemulsion Systems Formed by this compound

The same structured surfactant systems that form liquid crystals are also capable of creating stable emulsions and microemulsions. This compound is included in formulations designed to carry water-insoluble components, such as silicone oils, in dispersed phases. googleapis.com The incorporation of a cationic surfactant like this compound into these structured systems has been found to surprisingly enhance the deposition and treatment effect of the oil phase. google.com

These formulations can be engineered to produce dispersions with varying particle sizes, including:

Microemulsions: With a particle size of less than 0.15 micrometers. googleapis.com

Emulsions: Featuring larger particle sizes, for instance, ranging from 0.15 micrometers up to 2.5 micrometers or more. googleapis.com

The stability of these emulsions is attributed to the formation of the structured liquid crystalline phase, which creates a network capable of suspending the oil droplets.

Table 1: Example Components of a Structured Emulsion System

| Component Category | Example Ingredient(s) | Role in Formulation |

|---|---|---|

| Cationic Co-Surfactant | This compound | Forms liquid crystal structure, enhances oil treatment google.comgoogleapis.com |

| Anionic Surfactant | Sodium Laureth Sulfate | Primary cleansing agent, part of the structured phase |

| Structurant | Acrylates Copolymer | Thickener, contributes to yield strength |

| Dispersed Phase | Dimethicone (Silicone Oil) | Conditioning agent, forms the emulsion/microemulsion googleapis.com |

| Aqueous Phase | Water | Continuous phase |

Vesicle and Nanoparticle Encapsulation Research

Research into formulations containing this compound details the formation of multilamellar vesicles, which are a form of encapsulation technology. google.comgoogle.comgoogleapis.com These structures, also called spherulites, are composed of multiple concentric bilayers of surfactant molecules. google.com

The core function of these vesicles is to entrap and hold components of the formulation, specifically the aqueous or electrolyte solution, within the layers of the "onion-like" structure. google.com This encapsulation is a direct result of the self-assembly of surfactants, including this compound, into a liquid crystalline phase. The ability of the structured system to form these vesicles is fundamental to its capacity to suspend water-insoluble ingredients and provide its characteristic texture and stability. googleapis.com

Rheological Behavior of this compound Formulations

The inclusion of this compound in structured surfactant systems has a profound impact on the rheological profile of the formulation. These compositions are described as non-Newtonian, pumpable liquids that possess a non-zero yield strength. googleapis.com

This yield strength is a critical property that enables the physical suspension of water-insoluble particles or oil droplets. googleapis.com The ordered liquid crystal phase provides a rheology that is sufficiently high at rest to immobilize suspended components, preventing settling or creaming. However, upon the application of shear stress, such as pouring or pumping, the structure breaks down temporarily, allowing the system to flow like a normal liquid. google.comgoogleapis.com

The interaction of this compound with other formulation components is also a key rheological factor. As a cationic surfactant, it can have strong interactions with anionic polymers (e.g., carbomers). Such interactions can lead to incompatibilities, often resulting in a significant decrease in viscosity if not properly formulated. google.com Conversely, in the structured systems described, the controlled addition of the cationic co-surfactant can surprisingly allow for a reduction in the amount of electrolyte (like NaCl) needed to build viscosity, which can improve the mildness of the formulation. google.com

Table 2: Summary of Rheological Properties

| Rheological Parameter | Description | Significance |

|---|---|---|

| Behavior | Non-Newtonian | Viscosity changes with applied shear force googleapis.com |

| Yield Strength | Greater than 0 Pascals | Resistance to flow under low stress; allows for particle suspension google.comgoogleapis.com |

| Flow Property | Shear-thinning | Apparent viscosity decreases when stirred, pumped, or poured googleapis.com |

| Appearance | Anisotropic | Exhibits a "smeary" appearance on flowing, indicative of an ordered structure googleapis.com |

Advanced Analytical Methodologies for Isostearyl Laurdimonium Chloride Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within the isostearyl laurdimonium chloride molecule. americanpharmaceuticalreview.com The analysis of its precursor, isostearyl alcohol, reveals characteristic broad absorptions for the hydroxyl group. prepchem.com For the final quaternary ammonium (B1175870) salt, specific peaks corresponding to its structure are expected.

C-H Stretching: Aliphatic C-H stretching vibrations from the long isostearyl and lauryl chains would be prominent in the 2850-2960 cm⁻¹ region.

N-C Stretching: The stretching vibrations of the C-N bonds associated with the quaternary ammonium head group would appear in the fingerprint region.

CH₂ and CH₃ Bending: Vibrations corresponding to the scissoring and bending of CH₂ and CH₃ groups would be observable around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Mass Spectrometry (MS): Due to the ionic and non-volatile nature of quaternary ammonium compounds, specialized techniques are required for mass spectrometric analysis. american.edu High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition. nih.gov Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a suitable method where the compound undergoes thermal decomposition (Hofmann elimination) in the GC inlet to form volatile tertiary amines, which are then separated and identified by the mass spectrometer. american.edunih.gov This technique can confirm the structure of the alkyl chains attached to the nitrogen atom.

| Technique | Expected Observations for this compound | Information Gained |

| FTIR | Prominent C-H stretching (2850-2960 cm⁻¹), CH₂/CH₃ bending (~1465, 1375 cm⁻¹) | Functional group identification, confirmation of long alkyl chains |

| ¹H NMR | Signals for aliphatic protons of isostearyl and lauryl chains, distinct signals for N-methyl and N-methylene protons | Detailed structural confirmation, ratio of different proton types |

| ¹³C NMR | Resonances for all carbon atoms in the molecule | Confirmation of carbon skeleton and functional groups |

| Py-GC-MS | Formation of tertiary amines via Hofmann elimination | Structural confirmation of alkyl chains, identification of impurities |

| HRMS | Accurate mass measurement of the cation | Elemental composition, molecular formula confirmation |

Chromatographic Separations for this compound Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures, quantifying its concentration, and assessing its purity by detecting related substances and impurities.

Gas Chromatography (GC): Direct analysis of intact this compound by GC is not feasible due to its low volatility and ionic nature. american.edu However, as mentioned previously, pyrolysis-GC (Py-GC), often coupled with mass spectrometry, is a powerful method. american.edunih.gov This technique allows for the separation and identification of the resulting volatile tertiary amines, providing information about the original quaternary ammonium compound. nih.gov This method has been successfully applied to the analysis of various quaternary ammonium compounds. oup.comresearchgate.netacs.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a more direct and widely used method for the analysis of non-volatile and ionic compounds like quaternary ammonium salts. A C18 or C8 column is typically employed. smolecule.commoca.net.ua The separation is based on the hydrophobic interactions between the long alkyl chains of the analyte and the stationary phase. A mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. moca.net.uaekb.eg Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS). ekb.eg

| Parameter | Typical HPLC Conditions for Quaternary Ammonium Compounds |

| Column | Reversed-Phase C18 or C8, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile/Methanol (B129727) and an aqueous buffer (e.g., ammonium formate) |

| Detector | ELSD, CAD, or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Microscopy Techniques for Supramolecular Structure Visualization

In aqueous solutions, surfactants like this compound can self-assemble into various supramolecular structures such as micelles, vesicles (liposomes), and lamellar phases. google.com Microscopy techniques are invaluable for directly visualizing these structures.

Cryogenic Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM is a powerful technique for observing the morphology of colloidal structures in their native, hydrated state. The sample is rapidly vitrified (frozen), preserving the delicate structures which can then be imaged by the electron microscope. This method has been used to visualize vesicles and other bilayer assemblies formed from various quaternary ammonium surfactants. acs.orgnih.govresearchgate.net For this compound, cryo-TEM could be used to observe the formation of multilamellar vesicles (spherulites), which are onion-like structures of concentric surfactant bilayers. google.com The size, shape, and lamellarity (number of layers) of these vesicles can be determined from the micrographs.

Advanced Light Scattering and Rheological Characterization of Colloidal Systems

Dynamic Light Scattering (DLS): DLS, also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and aggregates in a suspension. horiba.comijs.si It works by analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. horiba.com For solutions of this compound, DLS can be used to determine the hydrodynamic radius of the self-assembled structures, such as micelles or vesicles. nih.govnih.gov This technique is also effective in determining the critical micelle concentration (CMC) by analyzing changes in diffusion coefficients. researchgate.net

Rheology: Rheological measurements provide information about the flow and deformation properties of a material. For colloidal systems containing this compound, rheology can characterize the viscosity, elasticity, and yield stress of the formulation. google.com The formation of structured surfactant phases, such as networks of vesicles or lamellar gels, can lead to a significant increase in viscosity and the appearance of viscoelastic behavior. csic.esfrontiersin.org Oscillatory rheology experiments can be used to determine the storage (elastic) modulus (G') and loss (viscous) modulus (G''), providing insights into the strength and structure of the colloidal network. frontiersin.orgresearchgate.net Such systems may exhibit shear-thinning behavior, where the viscosity decreases under applied shear, which is a desirable property in many personal care applications. aps.org

| Technique | Parameter Measured | Information Gained for this compound Systems |

| Cryo-TEM | Morphology, Size, Lamellarity | Visualization of vesicles, micelles; confirmation of multilamellar structures |

| DLS | Hydrodynamic Radius, Polydispersity Index | Particle size distribution of self-assembled structures |

| Rheology | Viscosity, Storage Modulus (G'), Loss Modulus (G'') | Flow behavior, viscoelastic properties, strength of colloidal network |

Formulation Science and Engineered Material Applications of Isostearyl Laurdimonium Chloride

Role in Enhancing Material Surface Properties and Adhesion

The primary function of cationic surfactants like isostearyl laurdimonium chloride in material science is their ability to modify surface properties and promote adhesion. e-asphalt.com This is largely due to their amphiphilicity, which allows them to act at the interface between different materials, such as between a liquid and a solid. norskasfaltforening.no The positively charged headgroup of these molecules is attracted to negatively charged surfaces, a common characteristic of many materials, including minerals, textiles, and even microbial cells. jst.go.jpcardiff.ac.uk

In industrial applications, this property is leveraged to improve the bond between otherwise incompatible materials. For instance, in the asphalt (B605645) industry, cationic surfactants are used as adhesion promoters to ensure a strong bond between the hydrophobic bitumen and the hydrophilic aggregate surfaces. e-asphalt.comnorskasfaltforening.no These surfactants migrate to the aggregate surface, displacing water and rendering the surface more receptive to the asphalt, thereby preventing stripping and enhancing the durability of the pavement. e-asphalt.com Similarly, in the production of coatings and paints, these compounds can improve the adhesion of the coating to the substrate, leading to a more robust and long-lasting finish. npfselena.ru

Research has shown that the effectiveness of adhesion promotion is related to the molecular structure of the cationic surfactant. researchgate.net The length of the alkyl chains and the nature of the headgroup can influence the strength of the bond formed at the interface. mdpi.com Studies comparing different types of surfactants have demonstrated that cationic surfactants can significantly enhance the transport and adhesion of particles in porous media, a finding with implications for various filtration and separation processes. researchgate.net

The ability of this compound and other quaternary ammonium (B1175870) compounds to alter surface charge is also crucial. By adsorbing onto a negatively charged surface, they can reverse its charge, a principle utilized in various applications from water treatment, where it aids in the flocculation of suspended solids, to the modification of textiles to improve dye uptake and feel. e-asphalt.com

Development of Advanced Functional Materials Utilizing Quaternary Ammonium Compounds

The unique properties of quaternary ammonium compounds (QACs) have led to their incorporation into a wide range of advanced functional materials. nih.gov Their cationic nature and antimicrobial properties are particularly valuable in the development of materials for biomedical and hygiene applications. nih.govnih.gov

One of the most significant areas of research is the creation of antimicrobial surfaces. nih.gov By immobilizing QACs onto the surface of materials like polymers and textiles, it is possible to create materials that actively kill or repel microbes upon contact. nih.govnih.gov This is achieved through the electrostatic interaction between the cationic QAC and the negatively charged cell membrane of the bacteria, leading to membrane disruption and cell death. mdpi.com Such materials have potential applications in medical devices, food packaging, and everyday consumer products to reduce the spread of infections. nih.gov

Furthermore, QACs are being explored for their use in creating "smart" materials that respond to external stimuli. For example, researchers have developed polymer brushes with charge-reversal capabilities in response to pH changes, which could be used for targeted drug delivery or as sensors. mdpi.com The incorporation of QACs into polymers can also enhance their physical properties, such as their mechanical strength and thermal stability. npfselena.ru

In the field of electronics and microlithography, cationic priming agents are used to clean and promote adhesion on various substrates like silicon and glass. umn.edu These agents create a cationic monolayer that improves the bonding of photoresists, leading to higher yields and reduced defects in the manufacturing of microelectronics. umn.edu

The versatility of QACs allows for their use in a diverse array of materials, from self-healing hydrogels for tissue engineering to anti-fouling coatings for marine applications. nih.gov The ongoing research in this area continues to uncover new and innovative ways to utilize these compounds in the creation of next-generation materials.

Research into Structured Fluid Systems for Controlled Delivery

Structured fluid systems, such as emulsions, vesicles, and liquid crystals, are of great interest for the controlled delivery of active ingredients in various fields, including pharmaceuticals, cosmetics, and agriculture. nih.govjustia.com Cationic surfactants like this compound play a crucial role in the formation and stabilization of these systems. google.com

The amphiphilic nature of these surfactants allows them to form self-assembled structures in aqueous solutions. google.com At concentrations above a certain threshold, they can form micelles, which can encapsulate hydrophobic substances, thereby increasing their solubility in water. nih.gov This is particularly useful for the delivery of poorly water-soluble drugs or active ingredients.

More complex structures, such as liquid crystals, can also be formed. nih.gov These highly ordered systems can provide a sustained release of the encapsulated substance over time. nih.gov The specific structure of the liquid crystal phase can be influenced by factors such as the concentration of the surfactant, the temperature, and the presence of other components in the formulation. nih.gov

In the context of personal care products, this compound is used in conditioners and other hair care products to deliver conditioning agents to the hair. ontosight.ai The cationic nature of the surfactant allows it to adsorb onto the negatively charged surface of the hair, depositing a thin film that improves manageability and feel. ontosight.ai Similarly, in skin care products, these structured systems can enhance the delivery of moisturizing and active ingredients into the skin. ontosight.ai

Research is also exploring the use of these systems for more advanced applications, such as the delivery of antifungal agents for the treatment of nail infections. google.com By creating a controlled release system, it is possible to maintain a therapeutic concentration of the drug at the site of action for an extended period, improving its efficacy. google.com

Interfacial Engineering in Multi-Phase Systems

Many industrial processes and products involve multi-phase systems, such as emulsions (oil-in-water or water-in-oil) and foams. mdpi.com The stability and properties of these systems are governed by the interfacial phenomena occurring at the boundaries between the different phases. mdpi.com Cationic surfactants, including this compound, are key tools in interfacial engineering, allowing for the precise control of these properties. rsc.orgbohrium.com

As emulsifiers, these surfactants position themselves at the oil-water interface, reducing the interfacial tension and preventing the coalescence of droplets. mdpi.com The choice of surfactant can determine the type of emulsion formed and its stability. The long, hydrophobic alkyl chain of this compound makes it an effective emulsifier for a variety of oil phases. ontosight.ai

In the petroleum industry, surfactants are used in enhanced oil recovery to mobilize oil trapped in reservoirs. bohrium.com They work by reducing the interfacial tension between the oil and water, and by altering the wettability of the rock surface to make it more favorable for oil displacement. bohrium.com

The interaction of cationic surfactants with other components in a multi-phase system, such as particles, can also be engineered to achieve specific outcomes. For example, the functionalization of nanoparticles with cationic surfactants can be used to stabilize emulsions and create novel materials with unique properties. nih.gov

The study of the interfacial behavior of these surfactants is an active area of research, with molecular dynamics simulations being used to understand the arrangement and interactions of surfactant molecules at interfaces. mdpi.com This fundamental understanding is crucial for the rational design of surfactants and formulations for specific applications, from consumer products to advanced industrial processes. mdpi.com

Environmental Fate and Ecotoxicological Research of Quaternary Ammonium Compounds, Including Isostearyl Laurdimonium Chloride

Biodegradation Pathways and Environmental Persistence Studies

The environmental persistence of QACs is a complex issue influenced by their chemical structure and environmental conditions. acs.org While laboratory studies sometimes indicate that certain QACs are biodegradable under idealized aerobic conditions, evidence suggests that many can be persistent in natural environments. epa.govca.gov

The structure of a QAC molecule significantly impacts its biodegradability. Generally, biodegradability decreases as the number of non-methyl alkyl groups increases. diva-portal.org For instance, dialkyldimethylammonium compounds (DADMACs) are typically less biodegradable than alkyltrimethylammonium compounds (ATMACs). diva-portal.org The substitution of a methyl group with a benzyl (B1604629) group, as seen in benzalkonium chlorides (BACs), can also reduce biodegradability. diva-portal.org

Under anaerobic conditions, such as those found in deep sediments, the biodegradation of QACs is often reported to be negligible or nonexistent. diva-portal.org The strong tendency of these compounds to sorb to solids can also limit their bioavailability to microorganisms, further contributing to their persistence. epa.gov While specific biodegradation pathway studies for Isostearyl laurdimonium chloride are not widely available, the general principles governing QAC persistence would be expected to apply.

Aquatic Ecotoxicity Research: Algae, Invertebrates, and Fish Models

QACs as a class exhibit toxicity towards a range of aquatic organisms, including algae, invertebrates, and fish. ca.govnih.gov This is a primary concern for their environmental risk assessment. nih.gov The ecotoxicity of disinfectant QACs, such as alkyl dimethyl benzyl ammonium (B1175870) chloride (ADBAC) and dialkyl dimethyl ammonium chloride (DDAC), is well-documented in databases supporting regulatory agencies worldwide. nih.gov

The toxicity of QACs is linked to their cationic surfactant properties, which can disrupt cell membranes. rsc.org The range of ecotoxicity values for disinfectant QACs tends to be lower (indicating higher toxicity) than for other major surfactant classes like nonionic or anionic surfactants. nih.gov However, this aquatic toxicity is mitigated in the environment by factors such as high biodegradability and a strong tendency to bind to solids, which reduces the concentration of freely dissolved, bioavailable QACs. nih.gov

A review of frequently detected QACs, such as certain benzalkonium chlorides (BKCs), in aquatic environments has led to ecotoxicological testing on representative organisms. For example, for BKC-C14, a 21-day reproduction No-Observed-Effect-Concentration (NOEC) for the invertebrate Daphnia was determined to be ≥10.8 μg/L. researchgate.net

| Organism Type | Test Type | QAC Example | Endpoint | Concentration (µg/L) | Reference |

| Invertebrate (Daphnia) | 48-hour Immobilization | BKC-C14 | EC50 | 41.1 | researchgate.net |

| Invertebrate (Daphnia) | 21-day Reproduction | BKC-C14 | NOEC | ≥10.8 | researchgate.net |

This table presents ecotoxicity data for a representative QAC, Benzalkonium Chloride (BKC-C14), to illustrate the potential aquatic toxicity of this class of compounds. Specific data for this compound is limited in publicly available literature.

Sorption to Sediments and Soils in Aquatic Environments

A defining characteristic of the environmental behavior of QACs is their strong tendency to adsorb to negatively charged surfaces. hnu.edu.cn Due to their permanent positive charge, QACs readily bind to sewage sludge, soils, and sediments, which are rich in anionic materials like clay and organic matter. acs.orghnu.edu.cn This process, known as sorption, is a primary mechanism for their removal from the water column in wastewater treatment plants and natural aquatic systems. researchgate.net

Several factors influence the extent of sorption:

QAC Structure: The tendency to adsorb increases with the length of the alkyl chains on the QAC molecule due to enhanced hydrophobic interactions. hnu.edu.cnresearchgate.net Therefore, QACs with longer chains are more likely to be found in biosolids and sediments. researchgate.net

Environmental Matrix: The nature of the soil or sediment, including its organic carbon content and clay mineralogy, affects the sorption capacity. hnu.edu.cnnih.gov

High concentrations of QACs, sometimes in the hundreds of parts per million (ppm), have been detected in sediments. ca.gov This strong sorption reduces the concentration of QACs dissolved in water but leads to their accumulation in benthic environments. epa.govca.gov While this partitioning behavior mitigates water-column toxicity, it creates a reservoir of these compounds in sediments, where they can persist. epa.gov Desorption from these contaminated solids can also occur, leading to potential localized increases in water concentrations. researchgate.net

Risk Assessment Methodologies for Environmental Exposure

Environmental risk assessment for QACs aims to determine the potential for adverse effects on non-target organisms. nih.gov A common methodology involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). nih.govdiva-portal.org

PEC (Predicted Environmental Concentration): This is the estimated concentration of a substance in an environmental compartment (e.g., surface water, sediment). It is calculated based on production volumes, usage patterns, release estimates, and fate models, or it is determined through environmental monitoring. nih.gov

PNEC (Predicted No-Effect Concentration): This is the concentration below which unacceptable effects on the ecosystem are not expected to occur. It is derived from ecotoxicity data (such as NOEC or EC10 values) from laboratory tests on representative aquatic or terrestrial organisms, to which an assessment factor (or safety factor) is applied to account for uncertainties. diva-portal.org

The risk is often characterized by the PEC/PNEC ratio. A ratio greater than 1 indicates that the environmental concentration is higher than the level deemed safe, suggesting a potential risk that may require further investigation or management measures. nih.gov For QACs, risk assessments have indicated that while removal in wastewater treatment is often high, the concentrations in some receiving waters can still exceed the PNEC, suggesting a risk to sensitive aquatic organisms cannot be excluded. nih.govresearchgate.net These assessments are hampered by a lack of quantitative data on exposure and toxicity for the vast number of structurally diverse QACs. acs.org

Emerging Research Directions and Future Perspectives in Isostearyl Laurdimonium Chloride Studies

Novel Applications in Sustainable Chemical Technologies

A significant research thrust in the chemistry of QACs is the development of more sustainable and environmentally benign compounds. This involves creating "soft" or degradable QACs that break down into harmless products, mitigating the environmental persistence associated with some traditional QACs. chinesechemsoc.orgrsc.org Research is focused on incorporating cleavable linkages, such as ester or silaketal groups, into the molecular backbone of QACs. chinesechemsoc.orgrsc.org This design strategy allows the compounds to maintain their desired functions, like antimicrobial activity, while being susceptible to hydrolysis under specific environmental conditions, breaking down into less harmful components. chinesechemsoc.org

For instance, a new class of QACs containing ester and thioether bonds has been developed, demonstrating that their stability can be controlled by environmental factors like pH and temperature. rsc.org Another study reported the synthesis of a bis-quaternary ammonium (B1175870) salt with an acid-cleavable silaketal linkage, which shows potent pesticidal activity but can be hydrolyzed into safer mono-quaternary ammonium compounds. chinesechemsoc.org The biodegradability of QACs is influenced by factors such as the length of the hydrophobic alkyl chain and the nature of the hydrophilic head group. researchgate.nethnu.edu.cn Generally, compounds with a single, longer hydrocarbon chain may biodegrade more readily than those with multiple chains due to reduced steric hindrance. scirp.org

The application of QACs in sustainable products is also an active area of investigation. For example, researchers are exploring the use of QACs with renewable and biodegradable materials like cellulose-based fibers for nonwoven wipes. researchgate.netrepec.orgmdpi.com These studies aim to control the interaction between the cationic QAC and the anionic cellulosic fibers to ensure efficient release of the active ingredient while leveraging the sustainability of the fiber. researchgate.netrepec.orgmdpi.com

Table 1: Research Findings in Sustainable Quaternary Ammonium Compound Technologies

| Research Area | Key Findings | Potential Application for Isostearyl Laurdimonium Chloride |

| Degradable QACs | Incorporation of cleavable ester or silaketal linkages allows for controlled degradation into less harmful byproducts. chinesechemsoc.orgrsc.org | Design of "soft" this compound variants that biodegrade more readily after use in rinse-off applications. |

| Biodegradation Factors | Biodegradation rates are influenced by alkyl chain length, with single-chain structures potentially degrading faster than multi-chain ones. researchgate.netscirp.org | Optimizing the isostearyl and lauryl chain characteristics to enhance biodegradability in various environmental compartments. |

| Sustainable Formulations | Development of systems with controlled release from renewable materials like cellulose-based wipes. researchgate.netrepec.org | Use as a functional ingredient in biodegradable and sustainable personal care or cleaning product formats. |

Integration with Nanomaterials Science

The convergence of QAC chemistry and nanomaterials science is opening up a new frontier of functional materials with tailored properties. Researchers are functionalizing various nanoparticles with QACs to create hybrid materials that exhibit enhanced or novel capabilities. This approach leverages the inherent properties of the nanomaterial core (e.g., high surface area, magnetic properties, optical activity) and the surface-active and antimicrobial nature of the QACs.

One prominent area of this research is the development of advanced antimicrobial systems. Mesoporous silica (B1680970) nanoparticles (MSNs) functionalized with silane (B1218182) quaternary ammonium compounds (SiQACs) have been synthesized to act as carriers for biocidal agents. mdpi.com These QAC-functionalized MSNs can offer a dual-action mechanism, combining the contact-killing efficacy of the surface-bound QAC with the controlled release of another encapsulated antimicrobial. mdpi.com Similarly, QACs have been tethered to the surface of silica nanoparticles, in some cases along with nitric oxide donors, to create potent dual-action antimicrobials. nih.gov

Beyond antimicrobial applications, QAC-functionalized nanomaterials are being explored for a range of other uses. Magnetic iron oxide nanoparticles coated with a polymer shell containing quaternary ammonium groups have been shown to act as highly efficient and reusable phase transfer catalysts. rsc.org In the realm of environmental technology, silica nanoparticles with a shell rich in quaternary ammonium groups have been integrated into membranes for highly selective CO2 capture. acs.org The positively charged quaternary ammonium groups exhibit a strong affinity for CO2, facilitating its transport through the membrane. acs.org Furthermore, the stabilization of selenium and zinc oxide nanoparticles by QACs is being investigated for potential biomedical applications, including drug delivery and sensing. researchgate.netesmed.org The interaction between QACs and nanoparticles like hematite (B75146) is also being studied to understand their environmental fate and transport. rsc.org

Table 2: Examples of QAC-Functionalized Nanomaterials

| Nanomaterial Core | QAC Integration Method | Resulting Functionality | Potential Relevance for this compound |

| Mesoporous Silica (MSN) | Co-condensation with silane-QACs. mdpi.com | Dual-action antimicrobial systems, controlled release carriers. mdpi.com | Development of advanced, long-lasting antimicrobial or fragrance-releasing systems for surfaces or textiles. |

| Iron Oxide (Fe3O4) | Polymer coating with quaternized groups. rsc.org | Reusable magnetic phase transfer catalysts. rsc.org | Creation of novel catalytic systems for green chemistry applications where this compound acts as a surface modifier. |

| Silica (SiO2) | Surface functionalization via ring-opening reactions or one-pot synthesis. nih.govacs.org | Dual-action antimicrobials, highly selective CO2 capture membranes. nih.govacs.org | Engineering of functional surfaces or membranes for environmental remediation or specialized industrial processes. |

| Selenium (Se) | Used as stabilizers during nanoparticle synthesis. researchgate.net | Stable nanoparticle dispersions for potential biomedical use. researchgate.net | Exploring its role in stabilizing nanoemulsions or nanoparticle-based delivery systems in cosmetics or pharmaceutics. |

Computational Chemistry and Predictive Modeling for Quaternary Ammonium Compounds

Computational chemistry and predictive modeling are becoming indispensable tools in the study of quaternary ammonium compounds. These in silico approaches allow for the rapid screening and prediction of the physicochemical properties, biological activity, and environmental fate of QACs, thereby accelerating the design of new molecules with optimized characteristics. scirp.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are widely used to correlate the chemical structure of QACs with their biological effects, such as toxicity to aquatic organisms or antimicrobial efficacy. researchgate.nethnu.edu.cnorst.edu By analyzing various molecular descriptors (e.g., alkyl chain length, polarizability, atomic charges), these models can predict the potency of new QAC structures before they are synthesized, saving significant time and resources. hnu.edu.cn For example, QSAR models have indicated that for many QACs, the primary mode of toxic action is non-specific reactivity with cell membranes. researchgate.netorst.edu

More advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide deeper insights into the molecular-level interactions of QACs. DFT calculations are used to understand the electronic structure and reactivity of QACs, which can help in predicting their degradation pathways. rsc.org MD simulations are employed to model the dynamic behavior of QACs, such as their interaction with bacterial cell membranes. mdpi.com These simulations have been used to elucidate the mechanism of membrane disruption by mono- and bis-cationic QACs, revealing the key steps of electrostatic attraction, intercalation, and subsequent lysis. mdpi.com

Machine learning algorithms, including artificial neural networks (ANNs), are also being applied to predict the antimicrobial activity of QACs with high accuracy. iaea.org These models can be trained on existing experimental data to identify complex patterns and relationships between molecular structure and biological function, aiding in the discovery of novel antimicrobial compounds. iaea.org

Table 3: Computational Approaches in Quaternary Ammonium Compound Research

| Modeling Technique | Objective | Key Insights Generated |

| QSAR | Predict toxicity and biological activity based on chemical structure. researchgate.nethnu.edu.cnorst.edu | Identification of key structural features (e.g., alkyl chain length) that govern antimicrobial efficacy and ecotoxicity. hnu.edu.cn |

| DFT | Analyze electronic properties and predict degradation pathways. rsc.org | Understanding of active sites involved in photochemical transformation and reactivity. rsc.org |

| Molecular Dynamics | Simulate interactions with biological membranes and other molecules. mdpi.com | Elucidation of the step-by-step mechanism of bacterial membrane disruption by QACs. mdpi.com |

| Machine Learning (ANNs) | Predict antimicrobial properties of novel compounds. iaea.org | High-accuracy prediction of minimum inhibitory concentrations (MIC) against various bacterial strains. iaea.org |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Isostearyl laurdimonium chloride?

- Methodological Approach : Synthesis typically involves quaternization reactions, where tertiary amines (e.g., isostearyl dimethylamine) react with alkylating agents (e.g., lauryl chloride) under controlled pH and temperature. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight determination .

- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, stoichiometry) to minimize byproducts. Validate purity thresholds using thermogravimetric analysis (TGA) to detect residual solvents or unreacted precursors .

Q. Which analytical techniques are recommended for assessing the purity and stability of this compound in research settings?

- Methodological Approach :

- Purity : Use ion chromatography (IC) to quantify chloride counterions and detect anionic impurities. Combine with Karl Fischer titration to measure water content, critical for hygroscopic compounds .

- Stability : Conduct accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity levels. Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) to track functional group changes .

Advanced Research Questions

Q. How do experimental conditions influence the interfacial behavior of this compound in multi-component systems (e.g., emulsions)?

- Methodological Approach : Design experiments using dynamic light scattering (DLS) to measure particle size distribution and zeta potential in emulsion formulations. Vary parameters like pH (4–9) and ionic strength to assess colloidal stability. Compare results against control systems lacking cationic surfactants .

- Data Contradiction Analysis : Discrepancies in emulsion stability may arise from interactions with nonionic surfactants (e.g., polyoxyethylene lauryl ether). Resolve by isolating individual interactions via surface tension measurements (Wilhelmy plate method) .

Q. What mechanistic insights explain the compound’s antistatic and antimicrobial efficacy in polymeric matrices?

- Methodological Approach : Use X-ray photoelectron spectroscopy (XPS) to study surface charge modification on polymer films. Correlate with antimicrobial assays (e.g., ISO 20743) against Staphylococcus aureus to quantify biocidal activity. Test under varying humidity to evaluate environmental dependency .

- Advanced Consideration : Investigate synergistic effects with co-surfactants (e.g., hydroxypropyl cellulose) using fractional factorial design to identify optimal ratios .

Q. How can researchers resolve contradictions in reported efficacy data across different experimental matrices (e.g., hair vs. textile fibers)?

- Methodological Approach : Perform comparative studies using standardized substrates (e.g., keratin films for hair simulations, cotton/polyester blends for textiles). Control for variables like porosity and surface charge. Statistically analyze data via ANOVA to isolate matrix-specific effects .

- Case Study : In hair care formulations, efficacy discrepancies may stem from competing interactions with silicones (e.g., dimethicone). Use fluorescence microscopy to visualize surfactant deposition patterns .

Methodological Challenges & Solutions

Q. What experimental designs are suitable for evaluating the compound’s long-term cytotoxicity in bioengineered tissues?

- Methodological Approach : Utilize 3D tissue models (e.g., reconstructed epidermis) for in vitro toxicity screening. Apply ISO 10993-5 guidelines, testing concentrations from 0.1% to 5% (w/v). Measure lactate dehydrogenase (LDH) release and interleukin-1α (IL-1α) as cytotoxicity markers .

- Data Interpretation : Account for false positives caused by surfactant-induced membrane permeabilization. Validate with live/dead staining assays .

Q. How should researchers address variability in biodegradation studies under environmental conditions?

- Methodological Approach : Follow OECD 301D guidelines for closed bottle tests. Monitor biochemical oxygen demand (BOD) over 28 days, comparing against reference compounds (e.g., sodium dodecyl sulfate). Control for microbial community diversity using 16S rRNA sequencing .

- Advanced Consideration : Simulate anaerobic conditions (e.g., wetland sediments) to assess methanogenic inhibition, relevant for environmental risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.